molecular formula C17H17N5O2S2 B3624164 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No.: B3624164
M. Wt: 387.5 g/mol
InChI Key: MPOVOVKVTRTZRU-UHFFFAOYSA-N
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Description

The compound “2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide” is a complex organic molecule. It contains several functional groups including an allyl group, a methoxyphenyl group, a 1,2,4-triazole ring, a thio group, a thiazol ring, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Methoxyphenyl)-5-phenyl–4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to the corresponding racemic secondary alcohol .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1D and 2D NMR . These techniques provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups.


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For instance, the reaction of the compound with other reagents can be monitored using NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point, boiling point, and solubility can be determined experimentally . The HOMO and LUMO energies and their orbital energy gap can be calculated for estimating chemical stability .

Future Directions

The future directions for the study of this compound could include further exploration of its medicinal properties, as well as the development of new synthetic routes and reactions .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-3-9-22-15(12-4-6-13(24-2)7-5-12)20-21-17(22)26-11-14(23)19-16-18-8-10-25-16/h3-8,10H,1,9,11H2,2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOVOVKVTRTZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

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